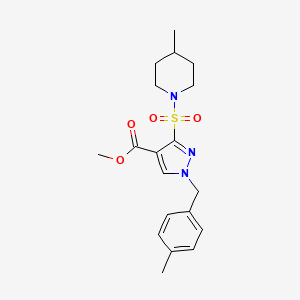

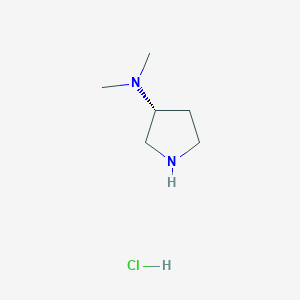

4-(2-Methyl-4-tosyloxazol-5-yl)morpholine

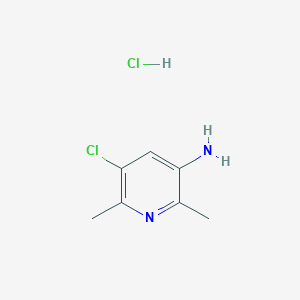

カタログ番号 B2759758

CAS番号:

145317-88-0

分子量: 322.38

InChIキー: KEXNWHFQUJHJDP-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“4-(2-Methyl-4-tosyloxazol-5-yl)morpholine” is a chemical compound. It’s a derivative of morpholine, which is an organic compound featuring both amine and ether functional groups . Morpholine is a base, and its conjugate acid is called morpholinium .

Synthesis Analysis

Morpholines, the class of compounds to which our compound belongs, are typically synthesized from 1,2-amino alcohols, aziridines, epoxides, and related compounds . A simple and efficient method was developed for the synthesis of substituted morpholines by a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .Molecular Structure Analysis

The molecular structure of morpholine, the parent compound of “4-(2-Methyl-4-tosyloxazol-5-yl)morpholine”, consists of a six-member aliphatic saturated ring with the formula C4H9NO, where the oxygen and nitrogen atoms lie at positions 1 and 4, respectively . The morpholine molecule is known to exist as a chair form with the N–H bond arranged in axial and equatorial conformations .Chemical Reactions Analysis

Morpholines undergo various chemical reactions. For instance, they can undergo diazo transfer to activated methylene groups of thioamides, a reaction known as the Regitz reaction . They can also undergo reactions with arylsulfonyl azides .Physical And Chemical Properties Analysis

Morpholine is a colorless liquid with a weak, ammonia-like or fish-like odor . It has a molecular weight of 101.1469 .科学的研究の応用

Synthesis and Biological Activity

- Benzimidazoles Synthesis : A study demonstrated the synthesis of benzimidazole derivatives containing a morpholine skeleton, showing potent in vitro antioxidant activities and α-glucosidase inhibition, suggesting their potential in diabetes management and oxidative stress-related conditions (Özil et al., 2018).

- Antimicrobial Activities : Research on new 1,2,4-triazole derivatives, incorporating morpholine, showed good to moderate antimicrobial activities, indicating their usefulness in developing new antimicrobial agents (Bektaş et al., 2007).

- Inhibitors of Phosphoinositide 3-kinase : A class of 4-(1,3-Thiazol-2-yl)morpholine derivatives was identified as potent and selective inhibitors of phosphoinositide 3-kinase, showing promise in cancer therapy through in vivo tumor growth inhibition models (Alexander et al., 2008).

Structural and Spectral Analysis

- Crystal Structure Analysis : The crystal structure of certain morpholine derivatives was analyzed, revealing insights into their molecular geometry and hydrogen bonding interactions, which are critical for understanding their biological activities (Franklin et al., 2011).

- Photophysical Characterization : Studies on 4-[(E)-2-(4-cyanophenyl)diazenyl]-morpholine provided valuable information on its absorption and emission spectra, demonstrating the compound's potential in photophysical applications (Chin et al., 2010).

Pharmacological Investigations

- Neurokinin-1 Receptor Antagonism : Research into morpholine derivatives as neurokinin-1 receptor antagonists showed their potential in treating emesis and depression, highlighting the importance of solubility and pharmacokinetic properties for clinical administration (Harrison et al., 2001).

Chemical Synthesis and Characterization

- Efficient Synthesis Methods : Innovative synthesis routes for morpholine-containing compounds have been developed, offering efficient pathways for the production of molecules with potential therapeutic applications, such as antimicrobials and muscarinic agonists (Kumar et al., 2007).

Safety And Hazards

将来の方向性

特性

IUPAC Name |

4-[2-methyl-4-(4-methylphenyl)sulfonyl-1,3-oxazol-5-yl]morpholine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O4S/c1-11-3-5-13(6-4-11)22(18,19)14-15(21-12(2)16-14)17-7-9-20-10-8-17/h3-6H,7-10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEXNWHFQUJHJDP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C2=C(OC(=N2)C)N3CCOCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-Methyl-4-tosyloxazol-5-yl)morpholine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

![3-amino-2-methyl-5-(4-methylphenyl)-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2759679.png)

![rac-2,2,2-trifluoro-N-[(3R,4S)-4-(3-fluoro-4-methoxyphenyl)piperidin-3-yl]acetamide, cis](/img/structure/B2759680.png)

![2-(7-cyclohexyl-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl)sulfanyl-N,N-diethylacetamide](/img/structure/B2759683.png)

![Methyl 2-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetate](/img/structure/B2759686.png)

![3-{[(1-Adamantylamino)carbonyl]amino}propanoic acid](/img/structure/B2759689.png)

![2-(2,5-dioxopyrrolidin-1-yl)-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide](/img/structure/B2759694.png)